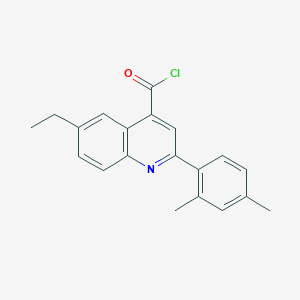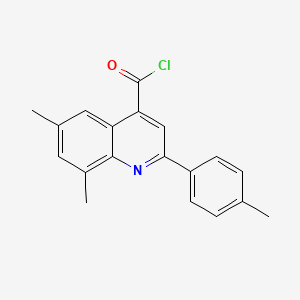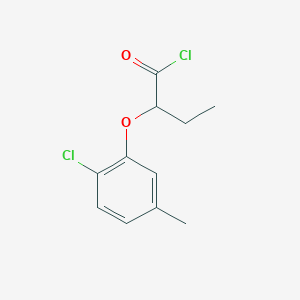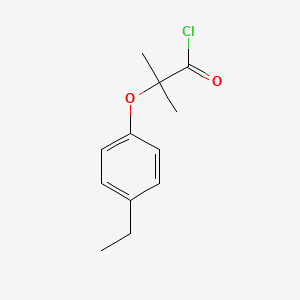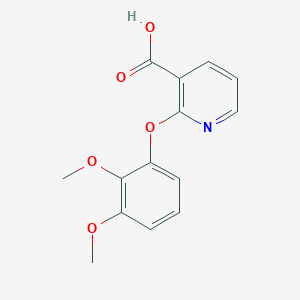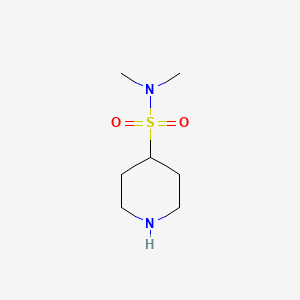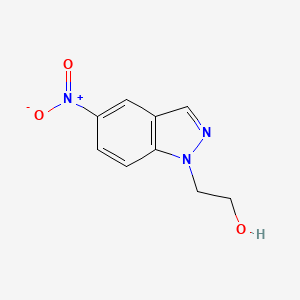
1-(2-羟乙基)-5-硝基-1H-吲唑
描述
“2-(5-nitro-1H-indazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H7N3O3 . It is also known by other names such as “5-Nitro-1H-imidazole-1-ethanol” and "Metronidazole Impurity D" . The compound has a molecular weight of 157.13 g/mol .
Molecular Structure Analysis
The compound has a 2D structure and a 3D conformer . The IUPAC name for the compound is “2-(5-nitroimidazol-1-yl)ethanol” and its InChI is "InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2" . The compound’s canonical SMILES is "C1=C(N(C=N1)CCO)N+[O-]" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 157.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 157.04874109 g/mol .科学研究应用
吲唑衍生物的合成
含有吲唑的衍生物代表药物分子中最重要的一种杂环 . 各种取代的吲唑衍生物具有多种官能团,并展现出多样的生物活性 . 它们在药物化学领域获得了相当大的关注 .
生物活性
吲唑衍生物在自然界中很少见,但这种特定核在各种合成化合物中具有广泛的药理活性,如抗炎、抗心律失常、抗肿瘤、抗真菌、抗菌和抗HIV活性 .
抗癌应用
含有吲唑的化合物已被用作抗癌药物。 例如,尼拉帕利已被广泛用于治疗复发性上皮性卵巢癌、输卵管癌或原发性腹膜癌、乳腺癌和前列腺癌 .
高血压的治疗
Furlotti 等人 报道了发现和优化一系列新型 3,4-二氢吡嗪并[1,2-b]吲唑-1(2H)-酮衍生物,旨在开发新的 5-羟色胺受体 2A (5-HT 2A) 抑制剂用于治疗高血压 .
抗增殖活性
制备了几种新的 N-苯基-1H-吲唑-1-甲酰胺,并评估了其对来自九种临床分离的癌症类型(白血病、非小细胞肺癌、结肠癌、中枢神经系统、黑色素瘤、卵巢癌、肾癌、前列腺癌和乳腺癌)的肿瘤细胞系面板的体外抗增殖活性 .
磷酸肌醇 3-激酶 δ 的抑制剂
安全和危害
生化分析
Biochemical Properties
2-(5-nitro-1H-indazol-1-yl)ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nitro group in 2-(5-nitro-1H-indazol-1-yl)ethanol can undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components .
Cellular Effects
The effects of 2-(5-nitro-1H-indazol-1-yl)ethanol on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction of the nitro group in 2-(5-nitro-1H-indazol-1-yl)ethanol can generate reactive nitrogen species, which can affect signaling pathways such as the nitric oxide pathway. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-(5-nitro-1H-indazol-1-yl)ethanol exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of the target biomolecule, resulting in changes in cellular function. For instance, the interaction of 2-(5-nitro-1H-indazol-1-yl)ethanol with oxidoreductases can inhibit their activity, leading to alterations in cellular redox balance . Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The effects of 2-(5-nitro-1H-indazol-1-yl)ethanol can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The degradation products of 2-(5-nitro-1H-indazol-1-yl)ethanol can have different biochemical properties and may affect cellular function differently. Long-term studies have shown that prolonged exposure to 2-(5-nitro-1H-indazol-1-yl)ethanol can lead to cumulative effects on cellular processes, such as oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of 2-(5-nitro-1H-indazol-1-yl)ethanol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antimicrobial activity. At higher doses, 2-(5-nitro-1H-indazol-1-yl)ethanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
2-(5-nitro-1H-indazol-1-yl)ethanol is involved in various metabolic pathways, primarily those related to the reduction of the nitro group. Enzymes such as nitroreductases play a crucial role in the metabolism of this compound. The reduction of the nitro group leads to the formation of reactive intermediates, which can further participate in biochemical reactions. These metabolic processes can affect the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-(5-nitro-1H-indazol-1-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-(5-nitro-1H-indazol-1-yl)ethanol can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-(5-nitro-1H-indazol-1-yl)ethanol is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its effects. The localization of 2-(5-nitro-1H-indazol-1-yl)ethanol within subcellular compartments can influence its activity and function, as well as its interactions with other biomolecules .
属性
IUPAC Name |
2-(5-nitroindazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c13-4-3-11-9-2-1-8(12(14)15)5-7(9)6-10-11/h1-2,5-6,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJLAPREGBZGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=NN2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676556 | |
| Record name | 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1056619-14-7 | |
| Record name | 2-(5-Nitro-1H-indazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)
